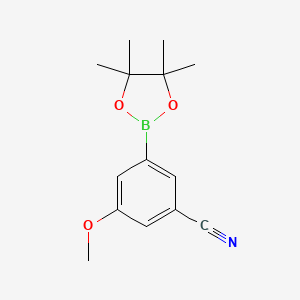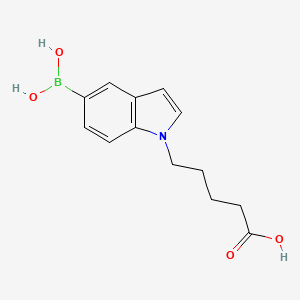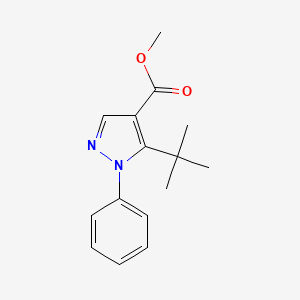
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Descripción general
Descripción
“Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7BrClNO3 . It contains a total of 25 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic secondary amine .
Molecular Structure Analysis
The molecular structure of “Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” is characterized by a quinoline core, which is a vital scaffold for leads in drug discovery . The compound contains a bromine atom at the 8th position, a chlorine atom at the 6th position, a hydroxy group at the 4th position, and a carboxylate group at the 2nd position .
Physical And Chemical Properties Analysis
“Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” has a molecular weight of 316.54 . The compound is characterized by its IUPAC name, methyl 8-bromo-6-chloro-4-oxo-1,4-dihydro-2-quinolinecarboxylate .
Aplicaciones Científicas De Investigación
Photolabile Protecting Group
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate (BHQ) has been synthesized and identified as an effective photolabile protecting group for carboxylic acids. Its greater single-photon quantum efficiency compared to other esters and its sensitivity to multiphoton-induced photolysis make it suitable for in vivo use. BHQ is especially useful as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthesis of Photochromic Spiropyrans
The Duff formylation of bromo- or chloro-8-hydroxyquinoline results in 7-formyl derivatives. These are used to synthesize photochromic spiropyrans with potential applications in thermal and photo-induced isomerization. This synthesis has been explored through NMR and UV spectroscopy (Voloshin et al., 2008).
Antimicrobial and Food Preservation
Studies on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, have shown potential for developing eco-friendly food supplemental agents and pharmaceuticals. These substances exhibit strong activities against foodborne bacteria, suggesting their utility in food preservation (Kim et al., 2014).
Corrosion Inhibition in Metals
8-Hydroxyquinoline derivatives have been researched for their corrosion inhibition properties on metals, particularly mild steel, in acidic environments. This research includes exploring the adsorption behavior and efficiency of these compounds as protective agents against metal corrosion (Rbaa et al., 2018).
Synthesis of Novel Derivatives
Research has also been conducted on synthesizing novel derivatives of 8-hydroxyquinoline for various applications. This includes the creation of different compounds through chemical reactions, which are then characterized for their physical and chemical properties (El-Agrody & Al-Ghamdi, 2011).
Propiedades
IUPAC Name |
methyl 8-bromo-6-chloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUTFMDWMNPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674958 | |
| Record name | Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
1133116-01-4 | |
| Record name | Methyl 8-bromo-6-chloro-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















